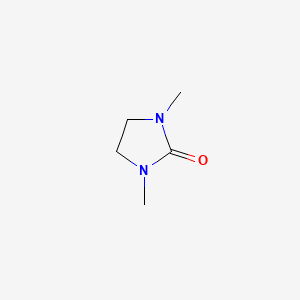
二丙基砜
描述
Dipropyl sulfone is a thermal sensitizer in transformer and lubricating oils; polymer stabilizer; catalytic poison; may function as enhancer of heparin absorption in intestine.
科学研究应用
聚砜的化学改性
二丙基砜可用于聚砜的化学改性 . 聚砜是一种由主链改性的聚合物 . 它们具有更高的热稳定性,可用于制造耐热填充复合材料 .
共聚物和嵌段共聚物的合成
二丙基砜可用于共聚物和嵌段共聚物的合成 . 这些共聚物具有更高的热稳定性,并且使用新的初始化合物合成 .
耐热填充复合材料的制备
使用二丙基砜制备的改性聚砜在耐热填充复合材料的制备中具有潜在的应用 . 这些材料具有更高的热稳定性,适用于各种工业应用 .
有机化学中的通用中间体
砜类,如二丙基砜,是有机化学中通用的中间体 . 它们可用作化学反应活性的暂时调节剂 .
生物活性分子构建中的结构单元
砜类,包括二丙基砜,是生物活性分子构建中的重要结构单元 . 它们可用于合成各种药物和农用化学品 .
功能材料
带有砜基团的分子,如二丙基砜,已在功能材料的制备中找到了各种应用 . 这些材料在各个领域有着广泛的应用 .
构象和振动分析
作用机制
Target of Action
Dipropyl sulfone may function as an enhancer of heparin absorption in the intestine
Biochemical Pathways
The biochemical pathways affected by dipropyl sulfone are not clearly defined in the available literature. Given its potential role in enhancing heparin absorption, it might influence the pathways related to heparin metabolism and absorption. More research is needed to identify the specific biochemical pathways affected by dipropyl sulfone .
Pharmacokinetics
It is known that dipropyl sulfone is a solid at room temperature and has a density of 1109 g/mL at 20 °C These properties might influence its bioavailability and pharmacokinetics
属性
IUPAC Name |
1-propylsulfonylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2S/c1-3-5-9(7,8)6-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXYCADTAFPULN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060501 | |
| Record name | Propane, 1,1'-sulfonylbis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
mp = 29.5 deg C; [ChemIDplus] White odorless solid; [Phillips 66 MSDS] | |
| Record name | Dipropyl sulfone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5011 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
598-03-8 | |
| Record name | Propyl sulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=598-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dipropyl sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyl sulfone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4865 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propane, 1,1'-sulfonylbis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propane, 1,1'-sulfonylbis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipropyl sulphone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.013 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPROPYL SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/581DRO3V26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIPROPYL SULFONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6466 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes dipropyl sulfone a promising electrolyte for rechargeable magnesium batteries?
A1: Unlike traditional Grignard-based electrolytes, dipropyl sulfone (DPSO) offers a non-Grignard and Lewis acid-free alternative for magnesium batteries []. This is significant because Grignard reagents are known for their reactivity and instability, posing safety and performance challenges. When combined with tetrahydrofuran (THF) and magnesium chloride (MgCl2), DPSO forms a stable electrolyte solution with high ionic conductivity, crucial for efficient ion transport within the battery [].
Q2: How does the molecular structure of dipropyl sulfone influence its performance as an electrolyte?
A2: While the articles don't delve deep into structure-activity relationships, the formation of a specific cation complex, [Mg(DPSO)6]2+, in the DPSO/THF electrolyte solution is highlighted []. This suggests that the six oxygen atoms from the sulfone groups in DPSO likely coordinate with the magnesium ion, playing a vital role in the electrolyte's stability and ionic conductivity. Further research exploring structural modifications of dipropyl sulfone could shed more light on how such changes affect its properties and performance in magnesium batteries.
Q3: What computational chemistry methods have been employed to study dipropyl sulfone?
A3: Density Functional Theory (DFT) has been used extensively to analyze the conformational and vibrational characteristics of dipropyl sulfone in its gaseous state []. This computational approach helped determine the molecule's stable conformers, their relative energies, and vibrational frequencies, ultimately enabling the simulation of its infrared (IR) spectrum. Importantly, the study highlighted that only long-range corrected hybrid DFT functionals, coupled with appropriately sized basis sets, accurately predicted the dihedral angles of dipropyl sulfone [].
Q4: Are there any analytical techniques mentioned for characterizing dipropyl sulfone?
A4: Infrared (IR) spectroscopy plays a key role in characterizing dipropyl sulfone []. By comparing experimental IR spectra with those simulated using DFT calculations, researchers can validate the accuracy of the computational models and gain insights into the vibrational modes of the molecule. The study by Milovanović et al. [] also emphasizes the importance of using calibrated wavenumbers and appropriate line broadening techniques for a more realistic comparison between theoretical and experimental spectra.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(dimethylamino)propyl]dodecanamide](/img/structure/B1670668.png)












